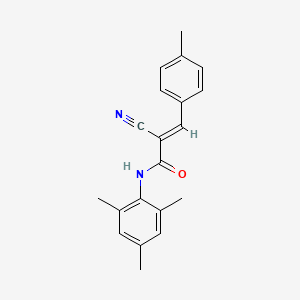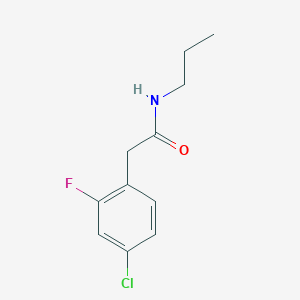
2-(4-chloro-2-fluorophenyl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-fluorophenyl)-N-propylacetamide, also known as CFPAC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
2-(4-chloro-2-fluorophenyl)-N-propylacetamide exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-propylacetamide has been shown to reduce the production of inflammatory cytokines and prostaglandins in animal models, indicating its anti-inflammatory properties. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-2-fluorophenyl)-N-propylacetamide has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, its low solubility in water can make it difficult to use in certain experiments, and its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chloro-2-fluorophenyl)-N-propylacetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, further research is needed to understand the optimal dosing and delivery methods for 2-(4-chloro-2-fluorophenyl)-N-propylacetamide in different disease models.
Métodos De Síntesis
2-(4-chloro-2-fluorophenyl)-N-propylacetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-2-fluoroaniline with propyl bromide in the presence of a base to form N-propyl-4-chloro-2-fluoroaniline. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to form 2-(4-chloro-2-fluorophenyl)-N-propylacetamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-fluorophenyl)-N-propylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-2-5-14-11(15)6-8-3-4-9(12)7-10(8)13/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHZEEOLQPDMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

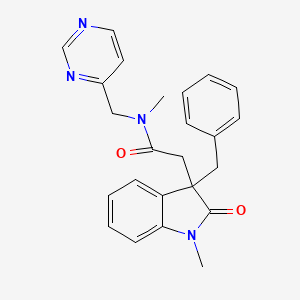
![3-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5401143.png)
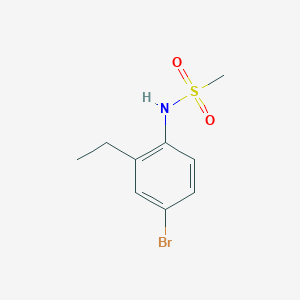
![1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one](/img/structure/B5401154.png)
![4-{[1-(3-fluoro-4-methylbenzoyl)-3-piperidinyl]methyl}benzoic acid](/img/structure/B5401158.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile](/img/structure/B5401172.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-3-yl)pyridin-2-amine](/img/structure/B5401181.png)
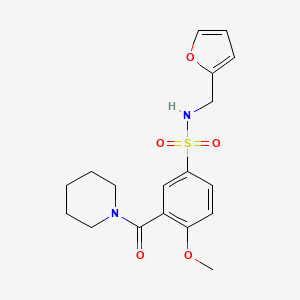
![2-[2-(4-bromophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone](/img/structure/B5401189.png)
![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5401195.png)
![2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5401203.png)
![N-(2,3-dimethylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5401211.png)

